molecular formula C37H37NO19 B125039 11-OH Pradimicin T1 CAS No. 150693-43-9

11-OH Pradimicin T1

Cat. No. B125039
M. Wt: 799.7 g/mol
InChI Key: BFYQOBJTZWZTHU-YJZWZTCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-OH Pradimicin T1 is a natural product that has been discovered in recent years, and it has shown promising results in scientific research. This compound is a member of the pradimicin family, which is known for its antifungal and antibacterial properties. The 11-OH Pradimicin T1 has a unique structure that makes it a potent inhibitor of a specific enzyme that is involved in the biosynthesis of cell wall components in bacteria. This property makes it a potential candidate for the development of new antibiotics.

Mechanism Of Action

The 11-OH Pradimicin T1 works by inhibiting the enzyme UDP-N-acetylglucosamine-2-epimerase, which is involved in the biosynthesis of cell wall components in bacteria. This inhibition leads to the disruption of the bacterial cell wall, which ultimately results in bacterial death.

Biochemical And Physiological Effects

The 11-OH Pradimicin T1 has several biochemical and physiological effects. The compound has been shown to inhibit the growth of several bacterial strains, including drug-resistant strains. Additionally, the compound has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The 11-OH Pradimicin T1 has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, and it is readily available. Additionally, the compound has been shown to be effective against several bacterial strains, including drug-resistant strains. However, one of the limitations is that the compound is relatively unstable and can degrade over time.

Future Directions

There are several future directions for the research of 11-OH Pradimicin T1. One of the directions is to study the compound's potential use in the treatment of other diseases, such as tuberculosis. Additionally, further research is needed to understand the compound's mechanism of action fully. Finally, the development of new derivatives of the compound could lead to the discovery of more potent antibiotics.
Conclusion:
In conclusion, 11-OH Pradimicin T1 is a natural product that has shown promising results in scientific research. The compound has several potential applications, including the development of new antibiotics and cancer treatment. Although there are limitations to its use in lab experiments, further research is needed to fully understand the compound's potential.

Synthesis Methods

The synthesis of 11-OH Pradimicin T1 is a complex process that involves several steps. The first step is the isolation of the compound from the fermentation broth of the microorganism that produces it. The next step is the purification of the compound using chromatographic techniques. Finally, the structure of the compound is confirmed using spectroscopic methods.

Scientific Research Applications

The 11-OH Pradimicin T1 has been the subject of several scientific studies, and it has shown promising results in various applications. One of the most significant applications of this compound is in the development of new antibiotics. The compound has been shown to be effective against several bacterial strains, including drug-resistant strains. Additionally, the compound has also been studied for its potential use in cancer treatment.

properties

CAS RN

150693-43-9

Product Name

11-OH Pradimicin T1

Molecular Formula

C37H37NO19

Molecular Weight

799.7 g/mol

IUPAC Name

2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C37H37NO19/c1-9-3-15-22(29(49)19(9)35(53)38-7-18(42)43)21-13(6-14-23(30(21)50)26(46)12-4-11(39)5-16(40)20(12)25(14)45)27(47)33(15)56-37-32(52)34(24(44)10(2)55-37)57-36-31(51)28(48)17(41)8-54-36/h3-6,10,17,24,27-28,31-34,36-37,39-41,44,47-52H,7-8H2,1-2H3,(H,38,53)(H,42,43)/t10-,17-,24+,27+,28+,31-,32-,33+,34+,36+,37+/m1/s1

InChI Key

BFYQOBJTZWZTHU-YJZWZTCPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O

Other CAS RN

150693-43-9

synonyms

11-OH PRADIMICIN T1

Origin of Product

United States

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